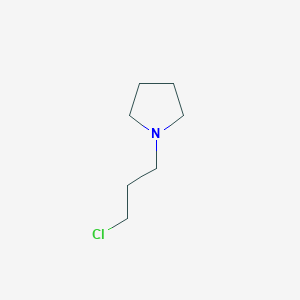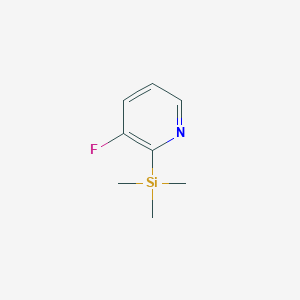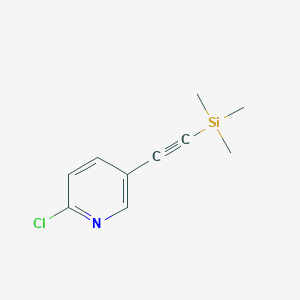
2-Chloro-5-triméthylsilanyléthynyl-pyridine
Vue d'ensemble
Description
2-Chloro-5-trimethylsilanylethynyl-pyridine: is an organic compound with the molecular formula C10H12ClNSi and a molecular weight of 209.75 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a trimethylsilanylethynyl group. It is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
2-Chloro-5-trimethylsilanylethynyl-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-iodopyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques like column chromatography.
Industrial Production Methods: While specific industrial production methods for 2-Chloro-5-trimethylsilanylethynyl-pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-trimethylsilanylethynyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The trimethylsilanylethynyl group can participate in coupling reactions like the Sonogashira coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols can be used.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Reactions: Products with different substituents replacing the chloro group.
Coupling Reactions: Products with extended conjugation or new carbon-carbon bonds.
Oxidation and Reduction Reactions: Products with altered oxidation states.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-trimethylsilanylethynyl-pyridine depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-trimethylsilanylethynyl-pyridine
- 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine
- 5-Chloro-2-(tributylstannyl)pyridine
Comparison:
- 2-Chloro-5-trimethylsilanylethynyl-pyridine is unique due to the specific positioning of the chloro and trimethylsilanylethynyl groups on the pyridine ring, which can influence its reactivity and applications.
- 2-Chloro-3-trimethylsilanylethynyl-pyridine has a different substitution pattern, which may result in different chemical properties and reactivity.
- 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine contains additional functional groups that can further diversify its reactivity and potential applications.
- 5-Chloro-2-(tributylstannyl)pyridine features a stannyl group, which can be used in different types of coupling reactions compared to the trimethylsilanylethynyl group.
Propriétés
IUPAC Name |
2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKMVMYUJVZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442749 | |
| Record name | 2-Chloro-5-trimethylsilanylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263012-81-3 | |
| Record name | 2-Chloro-5-trimethylsilanylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)
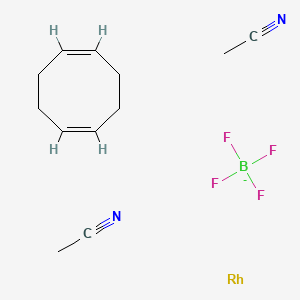
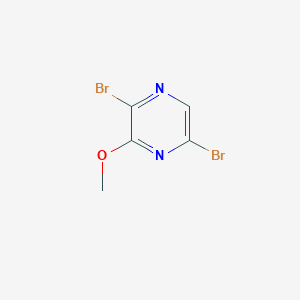
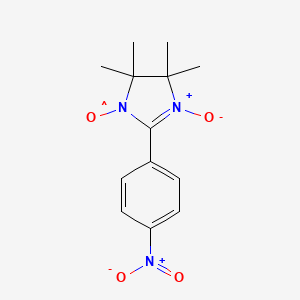
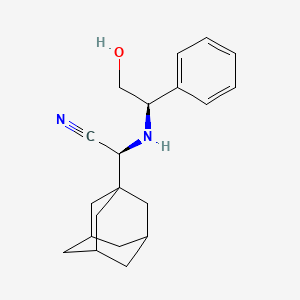
![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
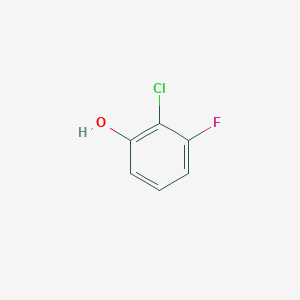
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1588883.png)

